molecular formula C20H19Cl2N5S B408008 4-(2,4-dichlorophenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

4-(2,4-dichlorophenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B408008
M. Wt: 432.4g/mol
InChI Key: XLPAFUDGEJGUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines pyrimidine, triazole, and thieno rings, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 2,4-dichlorophenyl hydrazine with a suitable ketone to form the hydrazone intermediate. This intermediate then undergoes cyclization with a thieno[3,2-e]pyrimidine derivative under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,4-Dichlorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C20H19Cl2N5S

Molecular Weight

432.4g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C20H19Cl2N5S/c1-19(2)8-12-14-17-24-16(11-6-5-10(21)7-13(11)22)25-27(17)9-23-18(14)28-15(12)20(3,4)26-19/h5-7,9,26H,8H2,1-4H3

InChI Key

XLPAFUDGEJGUMV-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl)C

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl)C

Origin of Product

United States

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